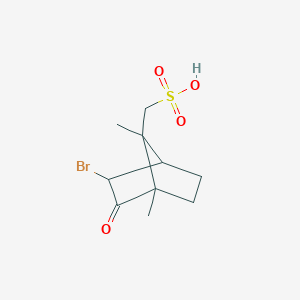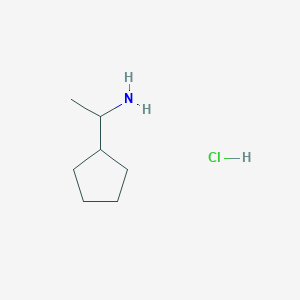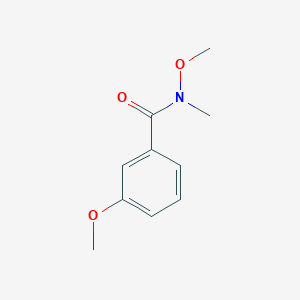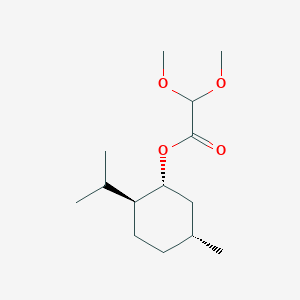![molecular formula C7H8F3NO2 B117238 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide CAS No. 154705-97-2](/img/structure/B117238.png)
2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide, also known as TFA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFA is a derivative of the natural product bicyclic ketal, which is found in many plant species. TFA has been synthesized using various methods, and its applications in scientific research have been explored extensively.
Mécanisme D'action
The mechanism of action of 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide is not fully understood. However, it has been proposed that this compound acts as an acetylcholinesterase inhibitor, which leads to an increase in the level of acetylcholine in the brain. This, in turn, can lead to improved cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound has antiviral and anticancer activity. This compound has also been shown to have a neuroprotective effect, which may be attributed to its ability to inhibit acetylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide has various advantages and limitations for lab experiments. One of the advantages is that it is a versatile building block that can be used in the synthesis of various biologically active compounds. This compound is also relatively easy to synthesize and purify. However, one of the limitations is that this compound is a toxic compound and requires careful handling in the lab.
Orientations Futures
There are various future directions for the use of 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide in scientific research. One potential application is in the development of novel antiviral agents, given its demonstrated antiviral activity. This compound may also have potential in the treatment of neurodegenerative diseases, given its neuroprotective effects. Additionally, this compound may have applications in the development of novel anti-inflammatory agents.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has various applications in medicinal chemistry and has been shown to have antiviral and anticancer activity. The mechanism of action of this compound is not fully understood, but it is believed to act as an acetylcholinesterase inhibitor. This compound has various advantages and limitations for lab experiments, and there are various future directions for its use in scientific research.
Méthodes De Synthèse
2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide can be synthesized using a variety of methods, including the reaction of bicyclic ketal with trifluoroacetic anhydride and subsequent purification. Another method involves the reaction of bicyclic ketal with trifluoroacetic acid in the presence of a catalyst. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide has various applications in scientific research, primarily in the field of medicinal chemistry. It has been used as a building block in the synthesis of various biologically active compounds, including antiviral and anticancer agents. This compound has also been used as a reagent in the synthesis of various heterocyclic compounds.
Propriétés
Numéro CAS |
154705-97-2 |
|---|---|
Formule moléculaire |
C7H8F3NO2 |
Poids moléculaire |
195.14 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide |
InChI |
InChI=1S/C7H8F3NO2/c8-7(9,10)6(12)11-3-1-4-5(2-3)13-4/h3-5H,1-2H2,(H,11,12)/t3?,4-,5+ |
Clé InChI |
FDSUHRGTBJKKFW-NVGWPGHNSA-N |
SMILES isomérique |
C1[C@@H]2[C@@H](O2)CC1NC(=O)C(F)(F)F |
SMILES |
C1C(CC2C1O2)NC(=O)C(F)(F)F |
SMILES canonique |
C1C(CC2C1O2)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



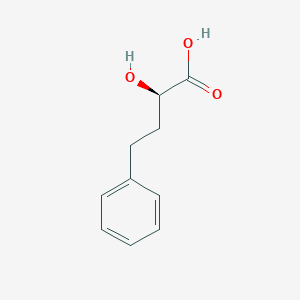
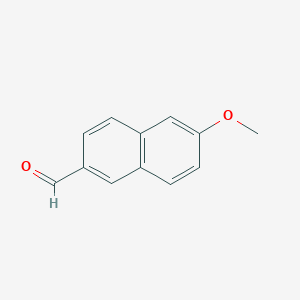
![1-[4-(Benzyloxy)phenyl]piperazine](/img/structure/B117161.png)

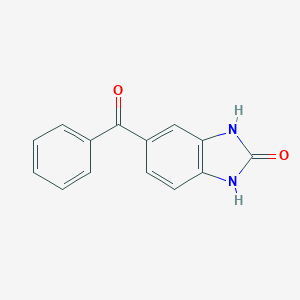

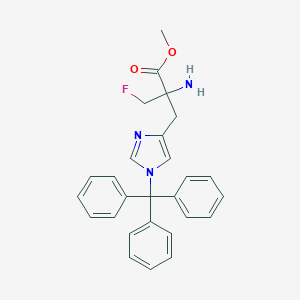
![[(2R,3S)-4-[[(2S)-2-[[(2R,4R)-2,4-dimethyloctanoyl]-methylamino]-4-methylpentanoyl]amino]-3-[methyl-[(2S)-3-methyl-1-[(2S)-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutan-2-yl] acetate](/img/structure/B117173.png)
